![molecular formula C6H7F3N2O B2936710 [1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol CAS No. 2138245-32-4](/img/structure/B2936710.png)
[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol
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Overview
Description
“[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol” is a chemical compound with the CAS Number: 1823872-72-5 . It has a molecular weight of 180.13 and its linear formula is C6H7F3N2O . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown solid .
Physical And Chemical Properties Analysis
“[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol” is a pale-yellow to yellow-brown solid . It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 180.13 and its linear formula is C6H7F3N2O .Scientific Research Applications
Synthesis and Application of Imidazole Derivatives
Imidazole derivatives like (1-Methyl-1H-imidazol-2-yl)methanol derivatives have been prepared and studied for various applications. These derivatives are convertible into carbonyl compounds via quaternary salts. The imidazole methanol system can be regarded as a masked form of the carbonyl group and a synthon of the group, indicating its potential in synthetic organic chemistry (Ohta et al., 1987).
Catalysis and Organic Synthesis
Methanol, a key compound related to imidazole derivatives, is a potential hydrogen source and C1 synthon, finding applications in chemical synthesis and energy technologies. It is used for selective N-methylation of amines, showcasing its utility in organic synthesis (Sarki et al., 2021).
Ruthenium(II) Complexes and Hydrogen-Borrowing Methodology
Ruthenium(II) complexes with imidazole derivatives are efficient catalysts for C-N bond formation using hydrogen-borrowing methodology. These catalysts are effective for various organic reactions, including the selective mono-N-methylation of anilines using methanol (Donthireddy et al., 2020).
Methanol in Chemical Interactions and Industrial Applications
Methanol's role in chemical interactions, particularly its use in various organic reactions and industrial applications, is significant. It serves as a building block for more complex chemical structures and as a clean-burning fuel, highlighting its versatility (Dalena et al., 2018).
Biodiesel Synthesis
Imidazole derivatives play a role in biodiesel synthesis. For instance, acidic ionic liquids based on 1-benzyl-1H-imidazole have been used in the transesterification of Nigella sativa seed oil with methanol, demonstrating the application of imidazole derivatives in renewable energy technologies (Aghabarari et al., 2014).
Safety And Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-4(6(7,8)9)2-10-5(11)3-12/h2,12H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXDTXCTCAFBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol |
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